![molecular formula C13H10N2OS B11768042 4-[(1,3-Benzothiazol-2-yl)oxy]aniline CAS No. 88653-43-4](/img/structure/B11768042.png)
4-[(1,3-Benzothiazol-2-yl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]thiazol-2-yloxy)aniline is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yloxy)aniline typically involves the reaction of 4-aminophenol with 2-chlorobenzothiazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry approaches to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]thiazol-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and bases like potassium carbonate (K2CO3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
4-(Benzo[d]thiazol-2-yloxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence .
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]thiazol-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzo[d]thiazol-2-ylthio)aniline
- 4-(Benzo[d]thiazol-2-ylmethoxy)aniline
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
Uniqueness
4-(Benzo[d]thiazol-2-yloxy)aniline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
88653-43-4 |
|---|---|
Formule moléculaire |
C13H10N2OS |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yloxy)aniline |
InChI |
InChI=1S/C13H10N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2 |
Clé InChI |
DGOMCDSHBNRPGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)

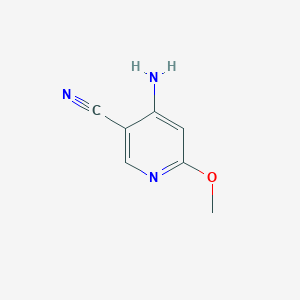
![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

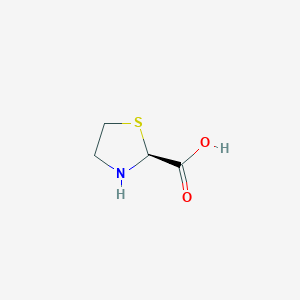
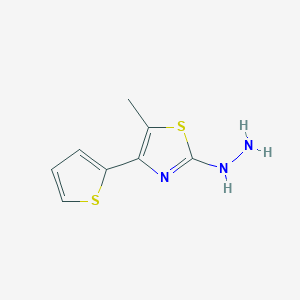
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)
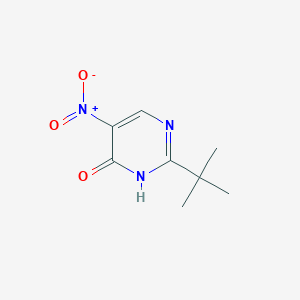
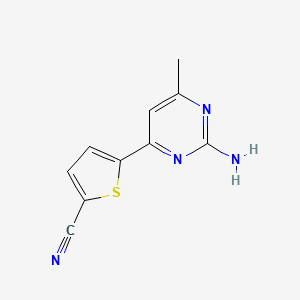
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
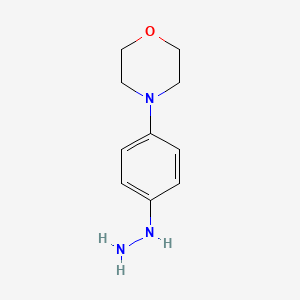
![5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11768052.png)
